2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine
Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine, also known as 2,5-dimethyl-1H-pyrrol-1-yl-5-iodopyridine, is a heterocyclic compound that is widely used in scientific research. It is a member of the pyridine family and is composed of a five-membered ring of carbon, nitrogen, and iodine atoms. This compound is commonly used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Pharmaceutical Research and Drug Development
The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine is utilized in pharmaceutical research for the synthesis of various drug candidates. Its structure is pivotal in the development of molecules with potential therapeutic effects. For instance, derivatives of this compound have been studied for their antibacterial properties and their ability to inhibit enzymes like enoyl ACP reductase and DHFR, which are critical in the metabolic pathways of bacteria .
Mechanism of Action
Target of Action
Related compounds have been shown to inhibitEnoyl ACP Reductase and DHFR enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively .
Mode of Action
Molecular docking studies of similar compounds have revealed binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . This suggests that the compound may interact with its targets to inhibit their activity, thereby affecting the associated biochemical pathways .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase and DHFR enzymes can affect the fatty acid synthesis and folate metabolism pathways . The downstream effects of these disruptions can vary, but they may include altered cell growth and metabolism .
Pharmacokinetics
The compound’s impact on bioavailability could be inferred from its potential interactions with cellular targets and its potential to affect metabolic pathways .
Result of Action
Related compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its activity .
properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2/c1-8-3-4-9(2)14(8)11-6-5-10(12)7-13-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQEPPMUTUFGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363010 | |
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine | |
CAS RN |
477889-91-1 | |
Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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